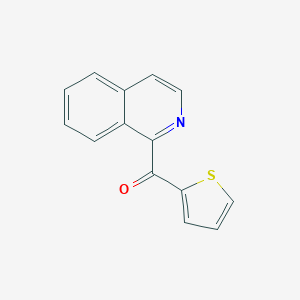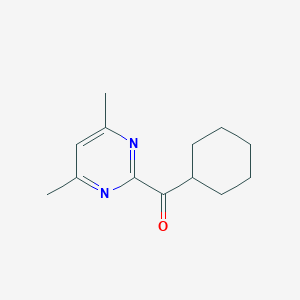
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide, also known as MBBS, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide exerts its effects by inhibiting the activity of specific enzymes, such as carbonic anhydrase IX and XII, which are overexpressed in many types of cancer cells. By inhibiting these enzymes, 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide can block the production of bicarbonate ions, which are essential for the growth and survival of cancer cells. 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide also modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of the immune response, and the reduction of inflammation. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is its ability to selectively target specific enzymes and pathways involved in cancer cell proliferation. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide. One area of research involves the development of new cancer therapies that target carbonic anhydrase IX and XII. Another area of research involves the use of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide as an anti-inflammatory agent in diseases such as rheumatoid arthritis. Additionally, further studies are needed to explore the potential applications of 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide in other areas of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of the immune response, and the reduction of inflammation. While there are some limitations to its use in certain experimental settings, 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide remains a promising candidate for further research in a variety of fields.
Synthesemethoden
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemicals, such as 4-methylbenzenesulfonyl chloride and 2-aminobenzoxazole. The final product is a white crystalline powder that is stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. 4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune response.
Eigenschaften
Produktname |
4-methyl-N-(4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H12N2O4S |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
4-methyl-N-(4-oxo-3,1-benzoxazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c1-10-6-8-11(9-7-10)22(19,20)17-15-16-13-5-3-2-4-12(13)14(18)21-15/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
GVTWKFSQENDVJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3C(=O)O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)




